Lipophilicity (LogP) Comparison: 5-Aminopyrazine-2-carbonitrile vs. 3-Aminopyrazine-2-carbonitrile
The lipophilicity of 5-aminopyrazine-2-carbonitrile, as measured by LogP, differs from its 3-amino positional isomer. 5-Aminopyrazine-2-carbonitrile has a LogP of 0.51 [1], whereas 3-aminopyrazine-2-carbonitrile has a LogP of -0.585 [2]. This difference of >1 log unit indicates that 5-aminopyrazine-2-carbonitrile is significantly more lipophilic.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.51 |
| Comparator Or Baseline | 3-Aminopyrazine-2-carbonitrile (LogP = -0.585) |
| Quantified Difference | ΔLogP ≈ 1.1 (Target is more lipophilic) |
| Conditions | Predicted LogP values from authoritative chemical databases. |
Why This Matters
The higher lipophilicity of 5-aminopyrazine-2-carbonitrile predicts better membrane permeability and potentially altered pharmacokinetics compared to the 3-amino isomer, which is a critical factor for its selection in drug discovery programs.
- [1] Molbase. 5-aminopyrazine-2-carbonitrile. (Accessed 2026). View Source
- [2] ChemBase. 3-Aminopyrazine-2-carbonitrile. (Accessed 2026). View Source
